molecular formula C5H6ClF3N2O B2951825 [5-(Trifluoromethyl)oxazol-4-yl]methanamine hydrochloride CAS No. 2260936-78-3

[5-(Trifluoromethyl)oxazol-4-yl]methanamine hydrochloride

Cat. No. B2951825
M. Wt: 202.56
InChI Key: KOJGWQSRVPFRJV-UHFFFAOYSA-N
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Description

“[5-(Trifluoromethyl)oxazol-4-yl]methanamine hydrochloride” is a chemical compound with the CAS Number: 2260936-78-3 . It has a molecular weight of 202.56 and is typically stored at -10 degrees . The compound is usually available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H5F3N2O.ClH/c6-5(7,8)4-3(1-9)10-2-11-4;/h2H,1,9H2;1H . This indicates that the compound contains carbon ©, hydrogen (H), fluorine (F), nitrogen (N), oxygen (O), and chlorine (Cl) atoms.


Physical And Chemical Properties Analysis

“[5-(Trifluoromethyl)oxazol-4-yl]methanamine hydrochloride” is a powder with a molecular weight of 202.56 . It is typically stored at -10 degrees .

Scientific Research Applications

1. Synthesis and Medicinal Applications

One study describes a neurokinin-1 receptor antagonist incorporating the compound, highlighting its potential in clinical settings for emesis and depression treatment due to its high solubility and effectiveness in pre-clinical tests (Harrison et al., 2001).

2. Facile Synthesis Methodology

A facile synthesis of 5-trifluoromethyl-2,4-disubstituted oxazoles, including the target compound, was developed using a copper(II)-catalyzed and TBHP/I2-mediated tandem oxidative cyclization process. This showcases the compound's utility in organic synthesis and pharmaceutical chemistry (Wei et al., 2011).

3. Antimicrobial Activity

The compound was involved in the synthesis of quinoline derivatives, which displayed significant in vitro antibacterial and antifungal activities, suggesting its role in developing new antimicrobial agents (Thomas, Adhikari & Shetty, 2010).

4. Chiral Discrimination Research

It has been used in research focusing on chiral discrimination, exemplifying its relevance in stereoselective synthesis and analysis (Bereznitski et al., 2002).

5. Transfer Hydrogenation Reactions

The compound plays a role in the synthesis of quinazoline-based ruthenium complexes, which have been tested for transfer hydrogenation reactions, highlighting its utility in catalysis and material science (Karabuğa et al., 2015).

6. Bioactivation in Pest Control

In pest management, the compound's derivatives were studied for their rate of bioactivation by β-glucosidase, providing insights into designing effective pro-pesticides (Wen et al., 2018).

7. Development of Antidepressants

The compound was utilized in the development of novel serotonin 5-HT1A receptor-biased agonists, showing promising antidepressant-like activity in preclinical studies, indicating its potential in neuropsychopharmacology (Sniecikowska et al., 2019).

Safety And Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

[5-(trifluoromethyl)-1,3-oxazol-4-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N2O.ClH/c6-5(7,8)4-3(1-9)10-2-11-4;/h2H,1,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJGWQSRVPFRJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(O1)C(F)(F)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(Trifluoromethyl)oxazol-4-yl]methanamine hydrochloride

Citations

For This Compound
1
Citations
EY Slobodyanyuk, AA Andriienko… - Chemistry of …, 2019 - Springer
An efficient approach to the preparation of novel sp 3 -enriched 4,5-disubstituted oxazoles bearing a functional group at the C-4 position is described. The method commenced with …
Number of citations: 9 link.springer.com

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